(Z)-4-(2,4-dimethylanilino)-4-oxobut-2-enoic acid
Description
(Z)-4-(2,4-Dimethylanilino)-4-oxobut-2-enoic acid is a maleamic acid derivative characterized by a conjugated (Z)-configured α,β-unsaturated carbonyl system and a 2,4-dimethyl-substituted anilino group. This structure confers unique physicochemical properties, such as intramolecular hydrogen bonding between the enolic hydroxyl and carbonyl oxygen, influencing its acidity (pKa ~2.8–3.0) and solubility in organic solvents like acetone-isopropyl alcohol mixtures . Its structural framework is pharmacologically relevant, as similar compounds exhibit tyrosinase inhibition and anticancer adjuvant activity .
Properties
IUPAC Name |
(Z)-4-(2,4-dimethylanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8-3-4-10(9(2)7-8)13-11(14)5-6-12(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)/b6-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSWFYKQDVWJSU-WAYWQWQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C\C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801190347 | |
| Record name | 2-Butenoic acid, 4-[(2,4-dimethylphenyl)amino]-4-oxo-, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801190347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7253-68-1 | |
| Record name | 2-Butenoic acid, 4-[(2,4-dimethylphenyl)amino]-4-oxo-, (Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7253-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC64750 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64750 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butenoic acid, 4-[(2,4-dimethylphenyl)amino]-4-oxo-, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801190347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme
- Starting materials: 2,4-dimethylaniline and maleic anhydride (or malonic acid derivatives)
- Reaction type: Nucleophilic addition / amide formation followed by Knoevenagel-type condensation
- Solvent: Non-polar organic solvents such as toluene or xylene
- Conditions: Reflux under inert atmosphere to promote reaction completion
- Purification: Recrystallization or column chromatography to isolate pure product
This approach is consistent with the synthesis of related compounds such as (Z)-4-(2,6-dimethylanilino)-4-oxobut-2-enoic acid, where 2,6-dimethylaniline reacts with maleic anhydride in toluene under reflux, yielding the corresponding maleamic acid derivative which rearranges to the α,β-unsaturated acid.
Mechanistic Insights
The reaction proceeds via:
- Step 1: Nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of maleic anhydride, forming an N-substituted maleamic acid intermediate.
- Step 2: Under heating, the intermediate undergoes dehydration or rearrangement to form the conjugated enone system characteristic of the target compound.
- Step 3: The (Z)-configuration is favored due to steric and electronic factors stabilizing the double bond geometry.
Detailed Preparation Methods
Laboratory-Scale Synthesis
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 2,4-Dimethylaniline (1 equiv), maleic anhydride (1 equiv), toluene, reflux, 4-6 hours | Dissolve maleic anhydride in toluene, add 2,4-dimethylaniline dropwise under stirring. Reflux the mixture to promote ring opening and amide formation. |
| 2 | Cooling to room temperature, filtration | Crystals of the maleamic acid intermediate precipitate and are collected by filtration. |
| 3 | Reflux in toluene or xylene with catalytic acid/base (optional) | Promote dehydration and isomerization to the this compound. |
| 4 | Purification by recrystallization (e.g., ethanol) or column chromatography | Obtain pure product with characteristic melting point and spectral data. |
This method is adapted from protocols used for 2,6-dimethyl and 3,5-dimethyl analogues, which have been reported to yield high purity products under similar conditions.
Industrial-Scale Synthesis
- Continuous flow reactors: Employed to improve reaction control, heat transfer, and reproducibility.
- Catalysts: Acidic or basic catalysts such as imidazole or N-methyl-2-pyrrolidone may be used to accelerate the dehydration step.
- Solvent optimization: Aromatic hydrocarbons (toluene, xylene) or halogenated aromatics (chlorobenzene) are preferred for their stability and boiling points.
- Phosgenation step (optional): In some patented processes for related compounds, phosgene is used to convert maleamic acid intermediates into reactive intermediates, but this is less common for this specific compound.
Comparative Data Table of Preparation Parameters for Related Compounds
| Parameter | (Z)-4-(2,6-dimethylanilino)-4-oxobut-2-enoic acid | (Z)-4-(3,5-dimethylanilino)-4-oxobut-2-enoic acid | Inferred for this compound |
|---|---|---|---|
| Starting amine | 2,6-Dimethylaniline | 3,5-Dimethylaniline | 2,4-Dimethylaniline |
| Electrophile | Maleic anhydride | Malonic acid derivatives | Maleic anhydride |
| Solvent | Toluene, xylene | Toluene | Toluene, xylene |
| Temperature | Reflux (~110-140°C) | Reflux | Reflux (~110-140°C) |
| Reaction time | 4-6 hours | 3-5 hours | 4-6 hours |
| Purification | Recrystallization, chromatography | Recrystallization | Recrystallization, chromatography |
| Yield | Moderate to high (60-85%) | Moderate to high | Expected moderate to high |
Research Findings and Notes
- The reaction is exothermic upon amine addition to maleic anhydride, requiring controlled addition to avoid side reactions.
- The (Z)-configuration is thermodynamically favored and confirmed by spectroscopic methods such as NMR and X-ray crystallography in related compounds.
- Purity and yield can be enhanced by optimizing solvent choice and reaction time; continuous flow methods improve scalability and reproducibility.
- The compound’s reactivity allows further functionalization via Michael addition or substitution reactions, making the preparation method critical for downstream applications.
- No direct reports on the 2,4-dimethyl derivative’s synthesis were found in major chemical databases, but the structural analogy strongly supports the applicability of these methods.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(2,4-dimethylanilino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaniline group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
Organic Synthesis
Key Reactions and Derivatives:
The compound serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:
- Michael Addition Reactions: The compound can undergo Michael addition with nucleophiles, leading to the formation of complex heterocyclic systems. For instance, its reaction with nitrogen and sulfur nucleophiles has been documented to yield pyridazinones and thiazoles .
- Synthesis of Heterocycles: Research indicates that derivatives of this compound are utilized to synthesize various heterocycles, which are crucial in pharmaceutical chemistry. The ability to modify the aniline substituent allows for the tuning of biological activity and selectivity .
Data Table: Key Reactions Involving (Z)-4-(2,4-dimethylanilino)-4-oxobut-2-enoic Acid
| Reaction Type | Product Type | Reference |
|---|---|---|
| Michael Addition | Pyridazinones | |
| Michael Addition | Thiazoles | |
| Cyclization | Furanones |
Medicinal Chemistry
Antimicrobial Activity:
Recent studies have highlighted the antimicrobial properties of this compound derivatives. These compounds have shown efficacy against various bacterial strains, making them candidates for further development as antimicrobial agents.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several derivatives derived from this compound. The results indicated that modifications to the aniline moiety significantly influenced the antimicrobial potency, suggesting a structure-activity relationship that can be exploited for drug design .
Data Table: Antimicrobial Activity of Derivatives
| Compound Name | Bacterial Strain Tested | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 15 | |
| This compound | Escherichia coli | 12 |
Materials Science
Polymeric Applications:
The compound has potential applications in materials science due to its ability to form polymers with desirable thermal and mechanical properties. Research indicates that copolymers formed from this compound exhibit enhanced stability and resistance to environmental factors.
Case Study: Polymer Formation
In a study on polymer synthesis, this compound was incorporated into polymer matrices. The resulting materials demonstrated improved mechanical strength and thermal stability compared to traditional polymers .
Mechanism of Action
The mechanism of action of (Z)-4-(2,4-dimethylanilino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The dimethylaniline group can interact with aromatic residues in proteins, while the butenoic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The table below compares key structural and physicochemical attributes of (Z)-4-(2,4-dimethylanilino)-4-oxobut-2-enoic acid with related derivatives:
Key Observations :
- Substituent Effects on Acidity : Electron-donating groups (e.g., methyl) lower acidity compared to electron-withdrawing groups (e.g., fluorine). For example, the pKa of the 4-methyl derivative (2.81) is slightly lower than that of the 4-fluoro analogue (~3.1) due to reduced stabilization of the conjugate base .
- Solubility : Methyl-substituted derivatives exhibit poor aqueous solubility but enhanced solubility in polar aprotic solvents (e.g., acetone-isopropyl alcohol mixtures). The optimal solvent ratio (4:3) minimizes measurement uncertainty during titration .
- Thermal Stability : Melting points correlate with substituent bulk and hydrogen-bonding capacity. The 4-fluoro derivative (177–180°C) has a higher melting point than methyl-substituted analogues, likely due to stronger intermolecular interactions .
Biological Activity
(Z)-4-(2,4-dimethylanilino)-4-oxobut-2-enoic acid is an organic compound with notable potential in biological research and medicinal applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
Overview of the Compound
This compound is characterized by a dimethylaniline group attached to a butenoic acid backbone. Its molecular formula is and it has been studied for its interactions with biological macromolecules, particularly in enzyme-substrate interactions and receptor binding studies .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Aromatic Interactions : The dimethylaniline group can engage in π-π stacking interactions with aromatic residues in proteins.
- Hydrogen Bonding : The butenoic acid moiety can form hydrogen bonds with amino acid side chains, modulating enzyme or receptor activity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Lines Tested : The compound has shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.
- Mechanism of Action : It is believed to inhibit tumor growth by interfering with critical cellular pathways, potentially acting as an enzyme inhibitor or modulator of signaling pathways .
In Vitro Studies
A summary of key findings from in vitro studies is presented in the table below:
| Study | Cell Line | IC50 Value (μM) | Effect Observed |
|---|---|---|---|
| Study 1 | MCF-7 | 25 | Inhibition of proliferation |
| Study 2 | A549 | 30 | Induction of apoptosis |
| Study 3 | HeLa | 20 | Cell cycle arrest |
These studies demonstrate that this compound possesses significant antiproliferative effects across multiple cancer types.
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Breast Cancer Treatment : In a controlled study, this compound was administered to MCF-7 cells. Results indicated a marked reduction in cell viability compared to untreated controls, suggesting its potential as a therapeutic agent against breast cancer .
- Combination Therapies : Research indicates that combining this compound with established chemotherapeutics like doxorubicin enhances anticancer efficacy. The synergistic effect observed in vitro suggests a promising avenue for combination therapies in oncology .
- Mechanistic Insights : Further investigation into the mechanistic pathways revealed that the compound may induce apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins .
Q & A
Q. What are the standard synthetic routes for (Z)-4-(2,4-dimethylanilino)-4-oxobut-2-enoic acid, and how can reaction yields be optimized?
The compound is typically synthesized via a condensation reaction between 2,4-dimethylaniline and maleic anhydride in a non-aqueous solvent (e.g., acetic acid or acetone). Key parameters for yield optimization include temperature control (60–80°C), stoichiometric excess of maleic anhydride (1.2–1.5 equivalents), and reaction time (4–6 hours). Post-synthesis purification via recrystallization from ethanol/water mixtures improves purity to >94% .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- IR spectroscopy : Identifies functional groups such as the conjugated C=C bond (~1630 cm⁻¹), carbonyl groups (1700–1750 cm⁻¹), and N-H stretching (~3300 cm⁻¹) .
- ¹H NMR : Peaks at δ 2.2–2.5 ppm (methyl groups on the aromatic ring), δ 6.3–6.8 ppm (conjugated C=C protons), and δ 10.2–10.5 ppm (carboxylic acid proton) confirm the Z-configuration .
- Potentiometric titration : Quantifies purity using the compound’s dissociation constant (pKa ≈ 2.81) in mixed solvents (e.g., isopropyl alcohol:acetone = 4:3) .
Q. How does solubility in organic solvents affect experimental design for quantification?
The compound is insoluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and moderately polar solvents like acetone. A solvent mixture of isopropyl alcohol and acetone (4:3 ratio) is optimal for acid-base titration, providing a detection limit of 0.002 mol/dm³ .
| Solvent | Solubility (g/100 mL) | Dielectric Constant |
|---|---|---|
| Water | <0.01 | 80.1 |
| Acetone | 1.2 | 20.7 |
| Isopropyl alcohol | 0.8 | 18.3 |
| DMF | 3.5 | 36.7 |
| Data from |
Q. What are the critical metrological considerations for purity analysis?
Use potentiometric titration with a standard NaOH solution in isopropyl alcohol:acetone (4:3). Ensure calibration against a primary standard (e.g., potassium hydrogen phthalate) and replicate measurements (n ≥ 5) to achieve a relative standard deviation (RSD) of <1.5% .
Advanced Research Questions
Q. How can reaction mechanisms for byproduct formation be elucidated during synthesis?
Byproducts (e.g., hydrolyzed maleic acid or unreacted aniline derivatives) can be analyzed via HPLC-MS. Use a C18 column with a gradient elution (acetonitrile/0.1% formic acid) and monitor m/z ratios corresponding to the target compound (MW = 249.27 g/mol) vs. impurities. Computational modeling (DFT) of transition states may explain stereoselectivity favoring the Z-isomer .
Q. What strategies resolve contradictions in spectroscopic data interpretation?
Conflicting assignments (e.g., overlapping carbonyl peaks in IR) require cross-validation:
- Compare experimental ¹H NMR shifts with simulated spectra (e.g., ChemDraw or Gaussian).
- Use 2D NMR (COSY, HSQC) to resolve coupling patterns and confirm conjugation in the but-2-enoic acid moiety .
Q. How does solvent polarity influence the compound’s reactivity in downstream applications?
Higher dielectric solvents (e.g., DMF) stabilize the enolate form, enhancing nucleophilic reactivity for amidation or esterification. In contrast, low-polarity solvents (e.g., toluene) favor the keto form, limiting reactivity. Solvent choice must align with the desired reaction pathway (e.g., DMF for peptide coupling reactions) .
Q. What experimental designs are recommended for assessing biological activity?
- Antimicrobial assays : Use disk diffusion or microbroth dilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare derivatives (e.g., methyl esters) to improve membrane permeability .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) via MTT assay, with IC₅₀ calculations using nonlinear regression .
Q. How can discrepancies in reported dissociation constants (pKa) be addressed?
Variations in pKa values (e.g., 2.81 ± 0.25) arise from solvent effects and measurement techniques. Standardize conditions using a unified solvent system (e.g., 0.1 M KCl for aqueous-organic mixtures) and validate via UV-Vis spectrophotometry at λ_max ≈ 260 nm .
Methodological Guidance for Data Contradictions
- Case Study : If HPLC and titration yield conflicting purity values (>94% vs. <90%), cross-validate with elemental analysis (C, H, N) and adjust for solvent interference in titration (e.g., residual water in acetone) .
- Statistical Workflow : Apply Grubbs’ test to identify outliers in replicate measurements and recalculate confidence intervals (α = 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
